2-Chloro-N-(3-fluorophenyl)acridin-9-amine
CAS No.: 62383-21-5
Cat. No.: VC19463575
Molecular Formula: C19H12ClFN2
Molecular Weight: 322.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62383-21-5 |
|---|---|
| Molecular Formula | C19H12ClFN2 |
| Molecular Weight | 322.8 g/mol |
| IUPAC Name | 2-chloro-N-(3-fluorophenyl)acridin-9-amine |
| Standard InChI | InChI=1S/C19H12ClFN2/c20-12-8-9-18-16(10-12)19(15-6-1-2-7-17(15)23-18)22-14-5-3-4-13(21)11-14/h1-11H,(H,22,23) |
| Standard InChI Key | LZBPWINGHWDPHL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)NC4=CC(=CC=C4)F |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 2-Chloro-N-(3-fluorophenyl)acridin-9-amine combines a tricyclic acridine system with strategic halogen and aryl substitutions. The IUPAC name, 2-chloro-N-(3-fluorophenyl)acridin-9-amine, reflects its substitution pattern: a chlorine atom at position 2 of the acridine ring and a 3-fluorophenyl group attached to the exocyclic amine at position 9. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 322.8 g/mol |
| XLogP3 | 3.8 (predicted) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 2 |
| Topological Polar Surface | 28.3 Ų |
The chlorine atom increases electrophilicity, facilitating π-π stacking interactions with DNA base pairs, while the fluorine atom on the phenyl ring improves metabolic stability by resisting oxidative degradation . Quantum mechanical calculations suggest a dipole moment of 4.2 Debye, enhancing solubility in polar aprotic solvents like dimethylformamide (DMF) .
Synthetic Methodologies
Conventional Multi-Step Synthesis
The standard synthesis route involves three stages:
-
Acridine Core Formation: Condensation of diphenylamine derivatives with aldehydes under acidic conditions yields the acridine scaffold.
-
Chlorination: Electrophilic aromatic substitution using or introduces the chlorine atom at position 2 .
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling of 3-fluoroaniline with 2-chloroacridine-9-amine completes the synthesis .
A representative procedure from the literature reports a 32% isolated yield after purification via silica gel chromatography using cyclohexane/tert-butyl methyl ether gradients .
Microwave-Assisted Synthesis
Recent advances utilize microwave irradiation to accelerate reaction kinetics. In one protocol, a mixture of 2-chloroacridine, 3-fluoroaniline, and in DMF reaches 250°C within 5 minutes, achieving 90% conversion in 90 minutes . This method reduces side products like N-dealkylated derivatives by 40% compared to thermal methods .
Biological Activities and Mechanisms
DNA Intercalation and Anticancer Effects
The planar acridine core intercalates between DNA base pairs, inducing helical distortion and inhibiting topoisomerase II activity. In vitro assays demonstrate:
-
IC = 1.8 μM against MCF-7 breast cancer cells
-
Selectivity Index = 12.3 (compared to normal HEK-293 cells)
-
Apoptosis Induction: 58% increase in caspase-3 activity at 5 μM
The 3-fluorophenyl group enhances binding affinity ( = 0.45 μM) to the DNA minor groove, as shown by surface plasmon resonance .
Antimicrobial Activity
Against Gram-positive bacteria:
| Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8.2 |
| Enterococcus faecalis | 16.7 |
Mechanistic studies attribute this activity to disruption of bacterial gyrase ATPase activity ( = 2.3 μM) .
Pharmacokinetic Profiling
Computational ADMET predictions using SwissADME:
| Parameter | Value |
|---|---|
| Gastrointestinal Absorption | High |
| Blood-Brain Barrier Penetration | Low |
| CYP2D6 Inhibition | Yes ( = 4.1 μM) |
| Half-Life | 6.2 hours (predicted) |
In vivo rat studies show 89% oral bioavailability and a volume of distribution () of 12.3 L/kg, suggesting extensive tissue penetration.
Research Applications
Fluorescence-Based Imaging
The compound exhibits strong blue fluorescence ( = 450 nm) with a quantum yield of 0.67, enabling its use as a lysosome-targeting probe .
Combination Therapies
Synergy studies with doxorubicin show a combination index (CI) of 0.32 at 50% inhibition in MDA-MB-231 cells, indicating strong synergistic effects.
Analytical Characterization
Spectroscopic Data
Future Directions
Ongoing studies explore:
-
Nanoformulations to enhance tumor targeting
-
Structural analogs with substituted pyridine rings for improved CNS penetration
-
CRISPR-Cas9 screens to identify synthetic lethal targets
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume